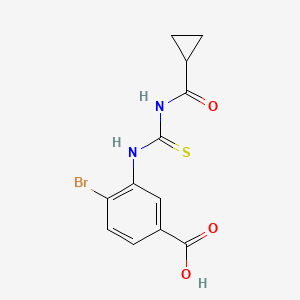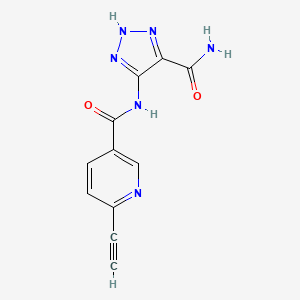![molecular formula C23H24F4N2O2 B7432657 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide](/img/structure/B7432657.png)
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is responsible for transmitting signals from the B-cell receptor to downstream signaling molecules, ultimately leading to the proliferation and survival of B-cells. By inhibiting BTK, 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide disrupts this signaling pathway and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting BTK activity, 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide has been shown to downregulate the expression of anti-apoptotic proteins, such as Bcl-2, and upregulate the expression of pro-apoptotic proteins, such as Bim. 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the survival of B-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, which allows for precise modulation of the B-cell receptor signaling pathway. 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue distribution.
One limitation of 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide is that it has not been extensively studied in non-human primates, which limits our understanding of its safety profile. Additionally, 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide has not been evaluated in combination with other drugs, which may limit its potential for use in combination therapies.
Direcciones Futuras
There are several future directions for the development of 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by aberrant B-cell activation. 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide may also have potential in the treatment of other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma.
Another future direction is the development of combination therapies that incorporate 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide with other drugs, such as inhibitors of PI3K or BCL-2. These combination therapies may have synergistic effects and improve the overall efficacy of treatment.
Conclusion:
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide is a promising small molecule inhibitor that targets the B-cell receptor signaling pathway through inhibition of BTK. It has demonstrated potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. Further research is needed to fully understand the potential applications of 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide and to develop effective combination therapies.
Métodos De Síntesis
The synthesis of 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide involves a series of chemical reactions that result in the formation of the final product. The exact synthesis method is proprietary information and has not been disclosed in the literature.
Aplicaciones Científicas De Investigación
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide has demonstrated potent anti-tumor activity and has been shown to induce apoptosis (programmed cell death) in B-cells.
Propiedades
IUPAC Name |
5-[[2-cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F4N2O2/c24-20-10-9-17(13-19(20)21(28)30)29-22(31)18(15-6-2-1-3-7-15)12-14-5-4-8-16(11-14)23(25,26)27/h4-5,8-11,13,15,18H,1-3,6-7,12H2,(H2,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVSHXBNHNPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide](/img/structure/B7432579.png)
![Methyl 1-ethyl-2-oxo-3,3-diphenylthieno[3,4-b]pyrrole-6-carboxylate](/img/structure/B7432580.png)

![N-[2-[benzyl(methyl)amino]-2-cyclopropylethyl]-2-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7432586.png)
![N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide](/img/structure/B7432590.png)
![3-[2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432606.png)
![1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B7432627.png)
![(2S)-N-(4-hydroxyphenyl)-N'-methyl-2-[(1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanediamide](/img/structure/B7432635.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(2-oxopiperidin-1-yl)cyclohexyl]benzamide](/img/structure/B7432667.png)

![2-(azepan-1-yl)-N-[4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432677.png)
![1-(2-Bromo-4,6-difluoroanilino)-3-[[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B7432679.png)
![5-acetyl-2,6-dimethyl-N-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B7432680.png)
